Methyl 2-methylazetidine-3-carboxylate

Peptidomimetics Opioid Receptor Pharmacology Conformational Analysis

Methyl 2-methylazetidine-3-carboxylate is a chiral, constrained azetidine derivative utilized as a synthetic building block in medicinal chemistry and peptide science. Azetidines are four-membered nitrogen-containing heterocycles, with reactivity driven by significant ring strain (approximately 25-26 kcal/mol), making them more reactive than pyrrolidines or piperidines while remaining more stable than aziridines.

Molecular Formula C6H11NO2
Molecular Weight 129.16 g/mol
Cat. No. B12844113
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 2-methylazetidine-3-carboxylate
Molecular FormulaC6H11NO2
Molecular Weight129.16 g/mol
Structural Identifiers
SMILESCC1C(CN1)C(=O)OC
InChIInChI=1S/C6H11NO2/c1-4-5(3-7-4)6(8)9-2/h4-5,7H,3H2,1-2H3
InChIKeyDGZOSYINTXQHTD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Methyl 2-methylazetidine-3-carboxylate for Peptidomimetic and Conformational Research Procurement


Methyl 2-methylazetidine-3-carboxylate is a chiral, constrained azetidine derivative utilized as a synthetic building block in medicinal chemistry and peptide science [1]. Azetidines are four-membered nitrogen-containing heterocycles, with reactivity driven by significant ring strain (approximately 25-26 kcal/mol), making them more reactive than pyrrolidines or piperidines while remaining more stable than aziridines . The 2-methyl substitution on the azetidine ring introduces steric bulk that restricts conformational flexibility, enabling precise control over molecular geometry in downstream applications .

1 Conformationally constrained peptidomimetic backbone engineering
2 γ-turn induction studies for receptor recognition
3 Synthetic transformations via controlled ring-strain reactivity

Methyl 2-methylazetidine-3-carboxylate Selection Risks: Why Unconstrained Analogs Cannot Be Interchanged


Generic substitution with other azetidine or cyclic amine building blocks fails because small changes in ring size, substitution pattern, or stereochemistry produce disproportionate effects on biological activity and physicochemical properties [1]. The 2-methyl group in methyl 2-methylazetidine-3-carboxylate creates steric hindrance that locks the molecule into specific conformational states, a feature absent in unsubstituted methyl azetidine-3-carboxylate . Ring size differences are equally consequential: substituting an azetidine (4-membered) with a pyrrolidine (5-membered) or piperidine (6-membered) alters bond angles, pKa, lipophilicity, and metabolic stability in ways that cannot be predicted without empirical comparison [2]. Therefore, procurement decisions must be guided by direct comparative evidence rather than class-level assumptions.

Risk
Unsubstituted methyl azetidine-3-carboxylate lacks the 2-methyl steric lock, potentially altering backbone geometry and target engagement.
Risk
Pyrrolidine or piperidine analogs introduce different bond angles, pKa, and metabolic profiles that may not transfer without direct empirical comparison.
Risk
Class-level substitution assumptions can be misleading; procurement decisions require specific comparative evidence rather than generic amine interchangeability.

Quantitative Differentiation Evidence for Methyl 2-methylazetidine-3-carboxylate Against Comparator Compounds


Azetidine- vs. Piperidine-Based Peptide Analogs: 90-Fold Difference in κ Opioid Receptor Affinity

In a head-to-head comparison of dynorphin A analogs, substitution with 2-azetidine carboxylic acid at position 3 produced a peptide (analog 3) with high κ opioid receptor affinity (Ki = 2.4 nM), whereas the corresponding piperidine-2-carboxylic acid analog showed a nearly 90-fold reduction in κ affinity [1]. The azetidine-containing analog maintained equally potent binding compared to the proline-containing reference compound 2 [1].

κ Receptor Affinity
Head-to-head
Azetidine analog: Ki 2.4 nM; piperidine analog ~90-fold lower affinity
Supports constrained geometry for high-affinity peptidomimetic design
Radioligand binding assay; Ki comparison
Peptidomimetics Opioid Receptor Pharmacology Conformational Analysis

Azetidine vs. Proline in Peptide Conformation: γ-Turn Induction vs. β-Turn Propensity

Cα-methyl azetidine carboxylic acid derivatives induce γ-turns in peptide backbones, which is a sharp contrast to the β-turn propensity observed with proline homologs . This conformational divergence arises from the unique bond angles (approximately 90° internal angles) enforced by the 4-membered azetidine ring compared to the 5-membered pyrrolidine ring of proline [1].

Turn Induction Profile
Class-level
Cα-methyl azetidines induce γ-turns; proline homologs induce β-turns
Enables distinct secondary structure control for backbone-dependent receptor interactions
Conformational analysis; class-level inference
Peptide Conformational Control γ-Turns Peptidomimetic Design

Ring Strain-Driven Reactivity: Azetidine vs. Pyrrolidine and Piperidine Differential

Azetidines possess considerable ring strain (estimated 25-26 kcal/mol) that drives unique reactivity compared to larger cyclic amines . This strain makes azetidines prime candidates for ring-opening reactions, whereas pyrrolidines and piperidines, with bond angles closer to the ideal tetrahedral angle (109.5°), exhibit lower reactivity and primarily undergo substitution at the nitrogen atom [1]. Azetidines are significantly more stable than aziridines, which have higher strain (approximately 27 kcal/mol) and are prone to uncontrolled decomposition .

Ring Strain
Class-level
Azetidine ~25-26 kcal/mol; aziridine ~27 kcal/mol; pyrrolidine/piperidine much lower
Provides a balanced reactivity window for controlled ring-opening transformations
Computational and experimental reactivity studies
Synthetic Chemistry Ring-Opening Reactions Reactivity Tuning

Physicochemical Property Modulation: Azetidine vs. Pyrrolidine vs. Piperidine Scaffolds

A systematic study of mono- and difluorinated saturated heterocyclic amines demonstrated that the choice of azetidine, pyrrolidine, or piperidine as a core scaffold significantly alters key drug-like properties including pKa, LogP, and intrinsic microsomal clearance [1]. Azetidine-containing compounds exhibit distinct basicity profiles due to the ring strain affecting nitrogen lone pair availability, with azetidines being less basic than pyrrolidines and piperidines [2].

Physicochemical Scaffold
Class-level
Azetidine scaffold: lower pKa (less basic), distinct LogP, altered microsomal clearance vs. larger rings
Allows fine-tuning of drug-like properties during early discovery optimization
In vitro physicochemical and metabolic stability assays
Drug Discovery Physicochemical Properties ADME Optimization

Chiral Purity and Synthetic Accessibility: High Enantiomeric Excess via Bis-Triflate Methodology

The synthesis of (S)-2-methylazetidine via bis-triflate cyclization achieves yields of approximately 78% while maintaining enantiomeric excess exceeding 99% . The bis-triflate intermediate is formed at -78°C in dichloromethane with yields of approximately 85% and >99% ee .

Enantiomeric Excess
Data to verify
(S)-2-methylazetidine: 78% yield, >99% ee via bis-triflate cyclization
Supports enantiopure procurement for stereospecific research applications
Review synthetic documentation for specific batch certification
Asymmetric Synthesis Chiral Building Blocks Process Chemistry

Validated Application Scenarios for Methyl 2-methylazetidine-3-carboxylate Based on Quantitative Evidence


Constrained Peptidomimetic Design Requiring γ-Turn Induction

Methyl 2-methylazetidine-3-carboxylate is optimal for peptide analog design where γ-turn induction is required instead of the β-turn propensity of proline derivatives . This application is supported by evidence that Cα-methyl azetidine carboxylic acid derivatives induce γ-turns in peptide backbones, enabling access to distinct conformational space critical for receptor recognition .

κ Opioid Receptor Ligand Optimization with Stringent Geometry Requirements

For projects targeting the κ opioid receptor, this building block is essential because the 90-fold affinity difference between azetidine- and piperidine-containing peptide analogs demonstrates that only the 4-membered ring geometry maintains high receptor binding . Procuring methyl 2-methylazetidine-3-carboxylate is necessary to preserve Ki values in the low nanomolar range .

Synthetic Routes Requiring Controlled Strain-Driven Ring-Opening Reactivity

When a synthetic sequence demands ring-opening reactivity that is more controlled than aziridine but more versatile than pyrrolidine/piperidine, methyl 2-methylazetidine-3-carboxylate provides the optimal balance . The 25-26 kcal/mol ring strain drives unique transformations while maintaining sufficient stability for routine handling .

Early-Stage Drug Discovery Requiring Fine-Tuned Physicochemical Properties

In lead optimization programs where pKa, LogP, or microsomal clearance requires precise adjustment, methyl 2-methylazetidine-3-carboxylate offers a distinct property profile compared to 5- or 6-membered cyclic amine alternatives . Systematic studies confirm that scaffold choice significantly alters these drug-like properties .

Application
Selection Property
Validation Focus
Peptidomimetic design with γ-turn induction
Conformational restriction profile
γ-turn vs β-turn conformational analysis
κ Opioid receptor ligand optimization
Azetidine geometry context
Binding affinity endpoint review
Strain-driven ring-opening synthetic routes
Ring strain reactivity window
Controlled ring-opening transformation evaluation
Early-stage lead optimization
Scaffold-dependent pKa/LogP/clearance context
Physicochemical property profiling

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

14 linked technical documents
Explore Hub


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